molecular formula C23H21ClN2O2S B5168463 N-(3'-chloro-3-biphenylyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide

N-(3'-chloro-3-biphenylyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide

Cat. No.: B5168463
M. Wt: 424.9 g/mol
InChI Key: JGOFNUOGGPJPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-chloro-3-biphenylyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as CTTP, is a synthetic compound that has been extensively studied for its potential pharmacological applications. CTTP belongs to the class of piperidinecarboxamide compounds and is known to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CTTP is not fully understood. However, it has been proposed that CTTP may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). CTTP has also been shown to modulate the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
CTTP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CTTP has also been shown to reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Additionally, CTTP has been shown to modulate the activity of ion channels involved in pain perception, resulting in analgesic effects.

Advantages and Limitations for Lab Experiments

CTTP has several advantages for lab experiments. It is a well-characterized compound that can be easily synthesized in the lab. CTTP has also been extensively studied, and its pharmacological properties are well understood. However, CTTP also has some limitations for lab experiments. It has been shown to exhibit low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of CTTP is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.

Future Directions

There are several future directions for research on CTTP. One potential avenue of research is to investigate the potential use of CTTP as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential area of research is to investigate the potential use of CTTP as an analgesic agent for the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of CTTP and its potential pharmacological applications.

Synthesis Methods

The synthesis of CTTP involves the reaction of 3-chlorobiphenyl-3-carboxylic acid with thien-3-ylacetic acid to form the corresponding acid chloride. This is then reacted with piperidine to form the desired product, CTTP. The purity of the final product is typically verified using high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

CTTP has been extensively studied for its potential pharmacological applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. CTTP has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)phenyl]-1-(thiophene-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O2S/c24-20-5-1-3-17(13-20)18-4-2-6-21(14-18)25-22(27)16-7-10-26(11-8-16)23(28)19-9-12-29-15-19/h1-6,9,12-16H,7-8,10-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOFNUOGGPJPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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